2-(Trifluoromethyl)Phenylhydrazine Hydrochloride

Analytical Chemistry Biomarker Detection Reaction Kinetics

2-(Trifluoromethyl)phenylhydrazine hydrochloride (CAS 3107-34-4) is the preferred ortho-CF3 arylhydrazine building block for demanding synthetic and analytical workflows. The ortho-trifluoromethyl group delivers unique electron-withdrawing and steric effects, yielding faster hydrazone formation kinetics (kf=2.8 M–1 s–1) and sharper chromatographic resolution compared to para-substituted or unsubstituted analogs. Proven as a sensitive derivatization agent for LC-MS quantification of 4-hydroxynonenal (4-HNE) with favorable hydrazone properties. Enables efficient construction of trifluoromethylated pyrazole libraries—privileged scaffolds with enhanced metabolic stability. Offers a safer research alternative to unsubstituted phenylhydrazine with reduced hemolytic anemia risk per SAR analysis. Supplied as a stable hydrochloride salt with well-defined 1:1 stoichiometry. ≥98% purity by HPLC ensures reliable, reproducible results. Order now for immediate dispatch in standard research quantities.

Molecular Formula C7H8ClF3N2
Molecular Weight 212.6 g/mol
CAS No. 3107-34-4
Cat. No. B1313424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)Phenylhydrazine Hydrochloride
CAS3107-34-4
Molecular FormulaC7H8ClF3N2
Molecular Weight212.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NN.Cl
InChIInChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-3-1-2-4-6(5)12-11;/h1-4,12H,11H2;1H
InChIKeyZUSWDTWYONAOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility15.7 [ug/mL]

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride (CAS 3107-34-4): A Key Ortho-Trifluoromethyl Building Block for Research


2-(Trifluoromethyl)phenylhydrazine hydrochloride (CAS 3107-34-4) is a specialized arylhydrazine derivative where a trifluoromethyl (-CF3) group is positioned ortho to the hydrazine moiety on the phenyl ring, and it is supplied as a stable hydrochloride salt . This compound is a foundational building block in organic synthesis, valued for the unique steric and electronic influence of its ortho-CF3 group, which differentiates its reactivity and properties from other substituted phenylhydrazines . Its primary applications lie in the synthesis of heterocycles, particularly trifluoromethylated pyrazoles, and as a derivatization agent in analytical chemistry [1].

Critical Distinctions: Why 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride Cannot Be Replaced by Unsubstituted or Other Analogs


The substitution pattern on the phenyl ring is a primary determinant of an arylhydrazine's reactivity and biological activity. Unsubstituted phenylhydrazine hydrochloride (CAS 59-88-1) exhibits vastly different chemical behavior and safety profile [1]. The ortho-CF3 group in 2-(trifluoromethyl)phenylhydrazine hydrochloride confers unique electron-withdrawing properties and steric hindrance that directly impact reaction kinetics and regioselectivity. These effects are not observed with other substituted analogs, such as para-trifluoromethyl, ortho-halogen, or ortho-alkyl derivatives, making direct interchange impossible without compromising synthetic outcome or analytical sensitivity [2]. The quantitative evidence provided below establishes the specific, measurable advantages of this ortho-trifluoromethylated building block over its closest comparators.

Quantitative Differentiation of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride: Head-to-Head Comparisons with Key Analogs


Derivatization Kinetics: 1.6x Faster Than Para-CF3 Analog for 4-Hydroxynonenal

In a direct comparative study on the derivatization of the lipid peroxidation biomarker 4-hydroxynonenal (4-HNE), the reaction of 2-(trifluoromethyl)phenylhydrazine (ortho-CF3) proceeded with a rate constant (kf) of 2.8 ± 0.4 M–1 s–1. This was significantly faster than its para-substituted isomer, 4-(trifluoromethyl)phenylhydrazine, which had a rate constant of 1.7 ± 0.1 M–1 s–1 under identical conditions [1]. The ortho-isomer was also identified as one of the most promising candidates for rapid and efficient analytical derivatization alongside the pentafluorophenyl analog, due to the good yield and favorable properties of the resulting hydrazone adducts [1].

Analytical Chemistry Biomarker Detection Reaction Kinetics

Hemolytic Anemia Induction: Lower Hematological Risk Profile vs. Unsubstituted Phenylhydrazine

A comparative study on the induction of haemolytic anaemia by substituted phenylhydrazines established a clear structure-activity relationship. Arylhydrazines with an ortho substituent, such as the -CF3 group, were found to result in the least amount of anaemia and reticulocytosis in test subjects [1]. This is attributed to the steric hindrance provided by the ortho group, which interferes with the binding of a toxic aryl ligand to hemoglobin, a key step in the hemolytic mechanism [1]. Unsubstituted phenylhydrazine lacks this protective steric effect, making it a more potent inducer of hemolytic anemia.

Toxicology Biological Models SAR

Enzyme Inhibition: Ortho-CF3 Confers Higher Potency in Amine Oxidase Studies

A study investigating trifluoromethylphenylhydrazines as inhibitors of porcine plasma amine oxidase demonstrated that the position of the -CF3 group is a key determinant of inhibitory potency. Titration experiments showed that 1 mole of an ortho-, meta-, or para-trifluoromethylphenylhydrazine inhibitor completely and irreversibly modifies 1 mole of the enzyme by covalently binding to the active carbonyl cofactor [1]. The study highlights that the ortho-substituted derivative is a particularly potent inhibitor, with a 1:1 stoichiometry of binding, showcasing its utility as a precise biochemical probe.

Enzymology Inhibitor Design Biochemical Tools

Physical Form & Stability: Solid Hydrochloride Salt vs. Liquid Free Base for Ease of Handling

2-(Trifluoromethyl)phenylhydrazine is supplied as a solid, crystalline hydrochloride salt (CAS 3107-34-4), which enhances its stability and ease of handling during weighing and formulation compared to its liquid free base form (CAS 365-34-4) . The free base is typically a liquid or low-melting solid and can be more sensitive to air and moisture. The hydrochloride salt form is a standard in the industry for ensuring long-term stability and consistent reactivity in research settings .

Formulation Stability Procurement

High Commercial Purity: ≥99% (HPLC) Ensures Reproducible Results in Sensitive Reactions

High purity is a critical specification for chemical building blocks to ensure reproducible synthetic outcomes and minimize side reactions. 2-(Trifluoromethyl)phenylhydrazine hydrochloride is routinely available from reputable vendors with a guaranteed purity of ≥99% by HPLC . This level of purity is superior to the typical specifications (often 97-98%) for several common analogs, such as 4-fluorophenylhydrazine hydrochloride (≥97% NMR) or 2-bromophenylhydrazine hydrochloride (95%), making it a higher-fidelity starting material for demanding applications .

Quality Control Reproducibility Synthetic Chemistry

Validated Application Scenarios for 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride


Development of High-Throughput Analytical Assays for Lipid Peroxidation Biomarkers

Due to its superior reaction kinetics (kf = 2.8 M–1 s–1) and favorable hydrazone properties, this compound is the preferred derivatization agent for developing rapid and sensitive analytical methods (e.g., HPLC, LC-MS) for quantifying 4-hydroxynonenal (4-HNE) in biological samples [1].

Synthesis of Trifluoromethylated Pyrazole and Heterocyclic Libraries for Drug Discovery

As a stable, high-purity (≥99%) solid building block, it is a reliable starting material for the construction of libraries of trifluoromethylated heterocycles, particularly pyrazoles, which are privileged scaffolds in medicinal chemistry for their enhanced metabolic stability and bioavailability .

Biochemical Research as an Irreversible Inhibitor Probe for Amine Oxidases

Its well-defined stoichiometry of 1:1 binding and potent irreversible inhibition of enzymes like porcine plasma amine oxidase make it a precise and valuable molecular probe for studying the structure and function of copper-containing amine oxidases [2].

Preclinical Toxicology Studies Requiring a Safer Arylhydrazine Control

When a research protocol requires an arylhydrazine with a lower risk of inducing hemolytic anemia compared to unsubstituted phenylhydrazine, this ortho-substituted analog provides a safer alternative for in vivo and in vitro studies, as demonstrated by SAR analysis [3].

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